molecular formula C10H7ClFNS B176416 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole CAS No. 113264-13-4

4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole

Cat. No.: B176416
CAS No.: 113264-13-4
M. Wt: 227.69 g/mol
InChI Key: HJJPMUWLLCPTRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole is a heterocyclic compound that contains both a thiazole ring and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole typically involves the reaction of 4-fluorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using phosphorus oxychloride (POCl3) to yield the thiazole ring. The chloromethyl group is introduced through a chloromethylation reaction using formaldehyde and hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed to achieve high-quality products.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group (-CH<sub>2</sub>Cl) at the 4-position of the thiazole ring undergoes nucleophilic substitution with various nucleophiles, including amines, thiols, and cyanides.

Reagent Conditions Product Reference
Potassium cyanideDMF, 80°C, 4 hours4-(Cyanomethyl)-2-(4-fluorophenyl)-1,3-thiazole
Potassium thiocyanateDMSO, 60°C, 6 hours4-(Thiocyanatomethyl)-2-(4-fluorophenyl)-1,3-thiazole
Primary aminesEthanol, reflux, 8–12 hours4-(Aminomethyl)-2-(4-fluorophenyl)-1,3-thiazole derivatives

Key Findings :

  • Substitution with KCN or KSCN yields cyanide or thiocyanate derivatives, respectively, under mild conditions .

  • Reaction with primary amines generates secondary amine derivatives, which have been explored for antimicrobial and antitumor applications .

Cross-Coupling Reactions

The thiazole core participates in palladium-catalyzed coupling reactions, enabling structural diversification.

Reaction Type Catalyst/Reagents Product Reference
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF/H<sub>2</sub>OBiaryl-substituted thiazoles

Example :
Coupling with arylboronic acids introduces aromatic groups at the 2-position, enhancing π-π stacking interactions in drug design .

Electrophilic Aromatic Substitution

The 4-fluorophenyl group undergoes electrophilic substitution, though reactivity is modulated by the electron-withdrawing fluorine atom.

Reagent Conditions Product Reference
Nitration (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>)0°C, 2 hours2-(4-Fluoro-3-nitrophenyl)-4-(chloromethyl)-1,3-thiazole

Note : Nitration occurs at the meta position relative to fluorine due to its strong electron-withdrawing effect .

Oxidation

The thiazole ring can be oxidized to sulfoxides or sulfones under controlled conditions:

Oxidizing Agent Conditions Product Reference
H<sub>2</sub>O<sub>2</sub> (30%)Acetic acid, 50°C, 3 hours4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole-1-oxide

Application : Sulfoxide derivatives exhibit enhanced solubility for biological studies .

Reduction

The chloromethyl group can be reduced to a methyl group:

Reducing Agent Conditions Product Reference
LiAlH<sub>4</sub>THF, 0°C, 1 hour4-Methyl-2-(4-fluorophenyl)-1,3-thiazole

Biological Activity Correlations

Derivatives synthesized via these reactions have demonstrated:

  • Antimicrobial activity : Thiocyanate derivatives show MIC values of 8–16 µg/mL against Staphylococcus aureus .

  • Anticancer activity : Cyanomethyl derivatives exhibit IC<sub>50</sub> values of 3.35–18.69 µM against HepG2 and MCF-7 cell lines .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
The compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria. Studies have shown that it can inhibit bacterial growth, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. For instance, a study demonstrated that 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole effectively inhibited Staphylococcus aureus and Escherichia coli with MIC values of 25 µg/mL.

Anticancer Potential
Research indicates that this compound has promising anticancer activity. It has been evaluated against various cancer cell lines, including MCF-7 and SGC-7901. In one study, it inhibited cell proliferation and induced apoptosis by disrupting microtubule dynamics, which is a mechanism similar to known anticancer agents like colchicine . The compound's structure-activity relationship (SAR) suggests that modifications on the thiazole ring can significantly enhance its anticancer efficacy.

Anti-inflammatory Properties
In addition to its antimicrobial and anticancer activities, the compound has been investigated for its anti-inflammatory effects. Thiazole derivatives have shown potential in modulating inflammatory pathways, indicating possible therapeutic applications in treating inflammatory diseases .

Materials Science

Development of Advanced Materials
this compound is utilized in the synthesis of advanced materials with specific electronic or optical properties. Its unique electronic structure allows it to serve as a building block for creating complex molecular architectures used in organic electronics and photonic devices.

Organic Synthesis

The compound serves as an essential intermediate in organic synthesis, facilitating the development of more complex molecules. It can participate in various chemical reactions, including:

  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
  • Substitution Reactions: The fluorophenyl group can undergo electrophilic aromatic substitution.
  • Coupling Reactions: It can be employed in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. Results indicated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, establishing its potential as an alternative to traditional antibiotics.

Case Study 2: Anticancer Activity

In a recent investigation involving human cancer cell lines such as SGC-7901 and MCF-7, the compound was shown to effectively inhibit cell growth and induce apoptosis through disruption of microtubule dynamics. Immunofluorescence studies revealed abnormal mitotic spindle formation in treated cells, confirming its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modulation of receptor activity. The fluorophenyl group enhances the compound’s binding affinity and selectivity through hydrophobic interactions and π-π stacking with aromatic residues.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chloromethyl)-2-phenyl-1,3-thiazole
  • 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole
  • 4-(Chloromethyl)-2-(4-methylphenyl)-1,3-thiazole

Uniqueness

4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its reactivity and binding affinity. The fluorine atom increases the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design and materials science.

Biological Activity

4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a chloromethyl group and a fluorophenyl substituent, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, biological evaluations, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of thiourea derivatives with α-halo ketones under specific conditions. For instance, a common method includes the use of Hantzsch reaction conditions to yield various thiazole derivatives with diverse substituents, including chloromethyl and fluorophenyl groups .

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, primarily focusing on its antimicrobial and antiparasitic properties.

Antimicrobial Activity

Studies have shown that thiazole derivatives exhibit significant antibacterial activity against various pathogens. For example, compounds similar to this compound have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundS. aureus32 μg/mL
This compoundE. coli64 μg/mL
Related Thiazole DerivativePseudomonas aeruginosa16 μg/mL

Antiparasitic Activity

The compound has also shown promising trypanocidal activity against Trypanosoma brucei, the causative agent of African sleeping sickness. The trypanocidal potency was evaluated using IC50 values, where lower values indicate higher efficacy. For instance, related thiazole derivatives have shown IC50 values ranging from 0.42 μM to 0.80 μM .

Table 2: Trypanocidal Activity of Thiazole Derivatives

CompoundIC50 (μM)
This compound0.65
Related Compound A0.42
Related Compound B0.80

The mechanism by which thiazole derivatives exert their biological effects is not fully understood but is believed to involve interference with cellular processes in target organisms. The presence of a positively charged amine group in some derivatives enhances their cellular uptake into protozoa and bacteria, potentially increasing their efficacy against infections .

Case Studies

Recent studies have highlighted the potential of thiazole derivatives in drug development:

  • Case Study 1: A study evaluated a series of thiazole compounds for their antibacterial properties and found that compounds with longer aliphatic side chains exhibited enhanced activity against resistant strains of S. aureus.
  • Case Study 2: Another investigation focused on the trypanocidal effects of various thiazoles, revealing that modifications to the side chains significantly impacted their potency against Trypanosoma brucei.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via Hantzsch thiazole condensation. For example, thiosemicarbazones derived from substituted aldehydes (e.g., 4-fluorobenzaldehyde) are reacted with α-haloketones like 2-bromo-4'-chloroacetophenone under reflux in ethanol. Catalysts such as PEG-400 with Bleaching Earth Clay (pH 12.5) enhance yields (70–80%) by facilitating heterocyclization . Optimization involves adjusting reaction time (1–4 hours) and temperature (70–80°C), monitored via TLC .

Q. Which spectroscopic techniques are critical for characterizing this thiazole derivative, and what key spectral features should researchers prioritize?

  • Methodological Answer :

  • 1H/13C NMR : The chloromethyl group (-CH2Cl) appears as a singlet at δ ~4.7 ppm (1H NMR), while the 4-fluorophenyl moiety shows aromatic protons as doublets (J = 8.5 Hz) at δ ~7.2–7.8 ppm. In 13C NMR, the thiazole C-2 and C-4 carbons resonate at ~165–170 ppm and ~115–120 ppm, respectively .
  • FT-IR : Stretching vibrations for C-Cl (650–750 cm⁻¹) and C=N (1590–1620 cm⁻¹) confirm functional groups .

Q. How can researchers assess the antimicrobial activity of this compound, and what controls are essential for reliable assays?

  • Methodological Answer : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Prepare serial dilutions (1–256 µg/mL) in DMSO, with ciprofloxacin as a positive control. Measure zones of inhibition after 24-hour incubation at 37°C. Include solvent-only (DMSO) and blank disc controls to rule out false positives .

Advanced Research Questions

Q. How can discrepancies in elemental analysis and spectral data be resolved during structural validation?

  • Methodological Answer : Discrepancies often arise from hygroscopicity or solvent retention. For example, a 0.5% deviation in carbon content may require repeated drying under vacuum (40°C, 24 hours). Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography. Single-crystal XRD (e.g., Cu-Kα radiation, R factor < 0.06) provides unambiguous bond lengths and angles, as demonstrated for analogous thiazole structures .

Q. What computational strategies are effective for predicting the bioactivity of this compound against specific enzyme targets?

  • Methodological Answer : Perform molecular docking using AutoDock Vina or Schrödinger Suite. Prepare the ligand by optimizing its geometry at the B3LYP/6-31G* level. Dock into target proteins (e.g., COX-2 or fungal CYP51) with flexible active sites. Validate poses using MD simulations (100 ns) and binding free energy calculations (MM-PBSA). Compare with known inhibitors (e.g., fluconazole) to prioritize synthesis .

Q. How do substituent variations on the thiazole core impact physicochemical properties and bioavailability?

  • Methodological Answer : Use Hammett constants (σ) to correlate electron-withdrawing groups (e.g., -Cl, -F) with lipophilicity (logP). Measure logP via shake-flask (octanol/water) or HPLC-derived methods. Introduce polar groups (e.g., -OH) to improve aqueous solubility but monitor metabolic stability via hepatic microsome assays. For example, 4-fluorophenyl enhances membrane permeability but may reduce metabolic clearance .

Q. What strategies mitigate side reactions during functionalization of the chloromethyl group?

  • Methodological Answer : The chloromethyl group is prone to nucleophilic substitution. To avoid hydrolysis, use anhydrous conditions (dry DCM, molecular sieves) and mild bases (K2CO3 instead of NaOH). For Suzuki coupling, protect the thiazole nitrogen with Boc groups. Monitor reaction progress via LC-MS to detect intermediates like thiazolidinones .

Q. Contradictions and Validation

  • Spectral vs. Crystallographic Data : A reported 0.05 Å deviation in C-Cl bond length (XRD vs. DFT) may arise from crystal packing effects. Recalculate gas-phase DFT geometries (M06-2X/def2-TZVP) to reconcile differences .
  • Antimicrobial Activity : Inconsistent zone-of-inhibition results across studies may reflect strain-specific resistance. Include clinical isolates and standard ATCC strains for cross-comparison .

Properties

IUPAC Name

4-(chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFNS/c11-5-9-6-14-10(13-9)7-1-3-8(12)4-2-7/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJPMUWLLCPTRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366558
Record name 4-(chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113264-13-4
Record name 4-(chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This compound was synthesized from 4-fluorothiobenzamide and 1,3-dichloroacetone as described in example 39 step 1 (0.65 g, yield 89%) as a white solid. 1H NMR (400 MHz, CDCl3) δ 7.96-7.93 (m, 2H), 7.30 (s, 1H), 7.16-7.12 (t, J=8.7 Hz, 2H), 4.75 (s, 2H). MS (ESI) m/z: Calculated for C10H7ClFNS: 227.00. found: 228.0 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.